molecular formula C9H15ClN4 B1368091 N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride CAS No. 950649-10-2

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

Cat. No. B1368091
CAS RN: 950649-10-2
M. Wt: 214.69 g/mol
InChI Key: AOQWLUWWMVCOIE-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” is an organic compound with the chemical formula C9H14N4. It is also known as “1-(pyrimidin-2-yl)piperidin-4-amine hydrochloride” and “1- (2-PYRIMIDINYL)-4-PIPERIDINAMINE”. The compound has a molecular weight of 178.24 g/mol .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” consists of a pyrimidine ring attached to a piperidine ring. The InChI code for the compound is "1S/C9H14N4/c10-8-2-6-13 (7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2" .


Physical And Chemical Properties Analysis

“N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” is a solid compound. It has a molecular weight of 178.24 g/mol and a computed XLogP3-AA value of 0.3, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Researchers have explored the synthesis of various piperidine-containing pyrimidine imines and thiazolidinones, which includes compounds related to N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. These compounds demonstrated significant antibacterial activity, highlighting their potential in medicinal chemistry and drug development (Merugu, Ramesh, & Sreenivasulu, 2010).

Hypoglycemic Agents

A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which include structures similar to N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, have been synthesized and evaluated as glucokinase (GK) activators. These compounds showed potential as dual-acting hypoglycemic agents, effective in reducing glucose levels in animal models (Song et al., 2011).

GPR119 Agonists for Diabetes Treatment

N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, closely related to N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, have been studied as novel G protein-coupled receptor 119 (GPR119) agonists. These compounds have shown efficacy in augmenting insulin secretion and lowering plasma glucose levels in diabetic animal models, suggesting their potential in diabetes treatment (Kubo et al., 2021).

Synthesis of dCK Inhibitors

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an analogue of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, has been synthesized as a key intermediate in the development of potent deoxycytidine kinase (dCK) inhibitors. This research demonstrates the compound's significance in the synthesis of new classes of anticancer agents (Zhang et al., 2009).

Anti-angiogenic and DNA Cleavage Studies

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage abilities. These compounds, related to N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, showed significant activity, indicating potential as anticancer agents (Kambappa et al., 2017).

Future Directions

The future directions for research on “N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” could involve further exploration of its potential inhibitory effects on kinases and its potential applications in cancer treatment .

Mechanism of Action

Target of Action

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, also known as Piperidin-4-yl-pyrimidin-2-yl-amine hydrochloride, is a complex organic compound Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting potential targets could be enzymes or proteins involved in these biological processes.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit specific enzymes, such as protein kinase b (pkb or akt) and collagen prolyl-4-hydroxylase . These enzymes play crucial roles in cell signaling pathways, affecting cell growth, proliferation, and survival.

Result of Action

Related compounds have shown antitrypanosomal and antiplasmodial activities , suggesting that they may have a significant impact on the cellular processes of these organisms.

properties

IUPAC Name

N-piperidin-4-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQWLUWWMVCOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599444
Record name N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

CAS RN

950649-10-2
Record name N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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